molecular formula C23H29FN2O2 B5140827 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide

Cat. No. B5140827
M. Wt: 384.5 g/mol
InChI Key: KGIJQROWRYZILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide, commonly known as FP-MeO-DAP or 2-FDCK, is a novel dissociative anesthetic drug. It is a derivative of ketamine and has a similar chemical structure. FP-MeO-DAP has gained popularity in recent years due to its unique pharmacological properties and potential therapeutic applications.

Mechanism of Action

FP-MeO-DAP acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. It binds to the receptor and blocks the flow of calcium ions, which leads to a decrease in neuronal activity. This results in the dissociative and anesthetic effects of FP-MeO-DAP.
Biochemical and physiological effects:
FP-MeO-DAP has been shown to produce dose-dependent effects on the central nervous system. At low doses, it produces sedative and anxiolytic effects, while at higher doses, it produces dissociative and anesthetic effects. FP-MeO-DAP has also been shown to increase heart rate, blood pressure, and body temperature. It can also cause respiratory depression and apnea at high doses.

Advantages and Limitations for Lab Experiments

FP-MeO-DAP has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which allows for precise control of the experimental conditions. It also has a wide range of effects on the central nervous system, which makes it useful for studying various neurological disorders. However, FP-MeO-DAP has limitations as well. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential neurotoxic effects, which require careful consideration when designing experiments.

Future Directions

There are several future directions for research on FP-MeO-DAP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its effects on the glutamate system and its potential for modulating synaptic plasticity. Further research is needed to fully understand the pharmacological properties of FP-MeO-DAP and its potential therapeutic applications.

Synthesis Methods

FP-MeO-DAP can be synthesized by reacting 2-Fluorobenzyl chloride with Piperidine in the presence of a base. The resulting product is then reacted with 3-Methoxybenzoyl chloride and N-Methylpropanamide in the presence of a catalyst. The final product is purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

FP-MeO-DAP has been used in scientific research to study its effects on the central nervous system. It has been shown to have anesthetic, analgesic, and sedative properties. FP-MeO-DAP has also been used to study its effects on the glutamate system, which is involved in learning, memory, and cognition. Research has shown that FP-MeO-DAP can modulate the glutamate system, which may have potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(3-methoxyphenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O2/c1-25(23(27)13-12-18-7-5-10-21(15-18)28-2)20-9-6-14-26(17-20)16-19-8-3-4-11-22(19)24/h3-5,7-8,10-11,15,20H,6,9,12-14,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJQROWRYZILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorobenzyl)piperidin-3-yl]-3-(3-methoxyphenyl)-N-methylpropanamide

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